molecular formula C13H17IO3 B8162060 Tert-butyl 2-ethoxy-5-iodobenzoate

Tert-butyl 2-ethoxy-5-iodobenzoate

Cat. No.: B8162060
M. Wt: 348.18 g/mol
InChI Key: HSQDHWNPJWQOOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethoxy-5-iodobenzoate is an organic compound with the molecular formula C13H17IO3 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an iodine atom, and the carboxyl group is esterified with tert-butyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethoxy-5-iodobenzoate typically involves the esterification of 2-ethoxy-5-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 2-ethoxy-5-substituted benzoates.

    Reduction: Formation of 2-ethoxy-5-iodobenzyl alcohol.

    Oxidation: Formation of 2-ethoxy-5-iodobenzoic acid.

Scientific Research Applications

Tert-butyl 2-ethoxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets or undergo further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-iodobenzoate: Similar structure but lacks the ethoxy group.

    Ethyl 2-ethoxy-5-iodobenzoate: Similar structure but has an ethyl group instead of a tert-butyl group.

    Methyl 2-ethoxy-5-iodobenzoate: Similar structure but has a methyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-ethoxy-5-iodobenzoate is unique due to the presence of both tert-butyl and ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of these functional groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-ethoxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO3/c1-5-16-11-7-6-9(14)8-10(11)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDHWNPJWQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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